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Introduction
9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized fatty acid, or oxylipin, that has

garnered significant scientific interest due to its diverse biological activities. This molecule is a

derivative of linoleic acid and has been identified in various natural sources, including plants

and fungi. Its potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist

and its antifungal properties make it a promising candidate for further investigation in the fields

of metabolic disorders and infectious diseases. This technical guide provides a comprehensive

overview of the natural sources of 9-oxo-ODA, quantitative data on its presence, detailed

experimental protocols for its analysis, and an exploration of its key signaling pathways.

Natural Occurrences of 9-Oxo-10,12-
octadecadienoic Acid
9-oxo-ODA has been isolated and identified from a range of natural sources. The primary

documented origins are from the plant and fungal kingdoms.

Plant Sources
Tomato (Solanum lycopersicum): Tomatoes are a well-documented source of 9-oxo-ODA.[1]

It has been found in various parts of the tomato fruit, with the highest concentrations
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localized in the peel.[2][3] The presence of 9-oxo-ODA in tomatoes suggests its potential role

in the plant's defense mechanisms or developmental processes.

Eggplant Calyx (Solanum melongena): The calyx of the eggplant has been identified as

another botanical source of 9-oxo-ODA.[4] Traditionally used in folk medicine, the presence

of this bioactive compound in eggplant calyx may contribute to its therapeutic effects.

Fungal Sources
Gomphus floccosus: This species of basidiomycete fungus, commonly known as the scaly

chanterelle or woolly chanterelle, is a notable fungal source of 9-oxo-ODA.[5] The compound

has been isolated from the fruiting bodies of this mushroom, where it is believed to contribute

to the fungus's chemical defense system.

Quantitative Data
The concentration of 9-oxo-ODA can vary significantly depending on the natural source, the

specific tissue within that source, and the methods of extraction and analysis.

Concentration in Tomato (Solanum lycopersicum)
A study by Takahashi et al. (2014) provided a quantitative analysis of 9-oxo-ODA in different

tissues of the tomato fruit. The concentrations were determined by ultra-performance liquid

chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS).
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Tomato Tissue Condition
Concentration of 9-oxo-
ODA (µg/g of tissue
weight)

Gelatinous Tissue
Homogenized under liquid

nitrogen
~0.002

Sarcocarp
Homogenized under liquid

nitrogen
~0.1

Peel
Homogenized under liquid

nitrogen
~0.2

Peel
Homogenized for 30 min at

37°C
Increased significantly

Table 1: Concentration of 9-

oxo-ODA in different parts of

the tomato fruit. Data extracted

from Takahashi et al. (2014).[2]

Antifungal Activity of 9-oxo-ODA
The antifungal properties of 9-oxo-ODA have been quantified against several plant pathogenic

fungi. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
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Fungal Species IC50 (µM)

Phomopsis obscurans 23

Colletotrichum fragariae >145

Colletotrichum gloeosporioides >145

Colletotrichum acutatum >145

Botrytis cinerea >145

Fusarium oxysporum >145

Phomopsis viticola >145

Table 2: Antifungal activity of 9-oxo-ODA against

various plant pathogenic fungi. Data represents

the half-maximal inhibitory concentration (IC50).

Experimental Protocols
The accurate extraction, isolation, and quantification of 9-oxo-ODA from natural sources are

critical for research and development. The following sections detail the methodologies

employed in key experiments.

Extraction and Quantification of 9-oxo-ODA from Plant
Material (e.g., Tomato)
This protocol is a generalized procedure based on established methods for oxylipin analysis.

1. Sample Preparation and Homogenization:

Excise the desired plant tissue (e.g., tomato peel).

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a

cryogenic grinder.
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2. Lipid Extraction:

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

Add an appropriate volume of ice-cold extraction solvent. A common solvent is a mixture of

isopropanol and ethyl acetate, often containing an internal standard (e.g., a deuterated

analog of 9-oxo-ODA) for accurate quantification and an antioxidant like butylated

hydroxytoluene (BHT) to prevent auto-oxidation.

Vortex the mixture vigorously for 1-2 minutes.

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.

Carefully collect the supernatant containing the lipid extract.

For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the

supernatants pooled.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

Condition a C18 SPE cartridge with methanol followed by water.

Load the lipid extract onto the cartridge.

Wash the cartridge with a low-polarity solvent (e.g., water/methanol mixture) to remove polar

impurities.

Elute the oxylipins, including 9-oxo-ODA, with a more non-polar solvent such as methanol or

ethyl acetate.

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

4. Quantification by UPLC-MS/MS:

Chromatography: Utilize a reverse-phase UPLC column (e.g., C18). The mobile phase

typically consists of a gradient of water with a small percentage of formic acid (for
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protonation) and an organic solvent like acetonitrile or methanol with formic acid.

Mass Spectrometry: Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

equipped with an electrospray ionization (ESI) source operating in negative ion mode.

Detection: Monitor for the specific precursor-to-product ion transition for 9-oxo-ODA in

Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion will be

[M-H]⁻.

Quantification: Generate a standard curve using a certified reference standard of 9-oxo-

ODA. The concentration of 9-oxo-ODA in the sample is determined by comparing its peak

area (normalized to the internal standard) to the standard curve.
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Fig. 1: Experimental workflow for the extraction and quantification of 9-oxo-ODA.
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Bioassay-Guided Fractionation from Gomphus
floccosus
This protocol outlines the general steps for isolating 9-oxo-ODA from a fungal source based on

its antifungal activity.

1. Extraction:

Dried and powdered fruiting bodies of Gomphus floccosus are subjected to sequential

solvent extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and

methanol).

2. Bioassay:

Each solvent extract is tested for its antifungal activity against a panel of test fungi.

3. Fractionation:

The most active extract (typically the ethyl acetate extract) is subjected to further

fractionation using chromatographic techniques such as column chromatography (e.g., silica

gel) with a solvent gradient.

4. Bioassay-Guided Isolation:

Each fraction is tested for antifungal activity to identify the active fractions.

The active fractions are further purified using techniques like High-Performance Liquid

Chromatography (HPLC) until a pure compound is isolated.

5. Structure Elucidation:

The chemical structure of the isolated pure compound is determined using spectroscopic

methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Signaling Pathways
PPARα Agonism
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9-oxo-ODA is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a

ligand-activated transcription factor that plays a crucial role in the regulation of lipid

metabolism.[1][6][7][8]

The activation of PPARα by 9-oxo-ODA follows a well-established mechanism for nuclear

receptors:

Ligand Binding: 9-oxo-ODA, being a lipophilic molecule, can cross the cell membrane and

enter the nucleus. Inside the nucleus, it binds to the ligand-binding domain (LBD) of PPARα.

Conformational Change and Coactivator Recruitment: Ligand binding induces a

conformational change in the PPARα protein. This change facilitates the dissociation of

corepressor proteins and the recruitment of coactivator proteins.

Heterodimerization: The ligand-bound PPARα forms a heterodimer with another nuclear

receptor, the Retinoid X Receptor (RXR).

DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences in the

promoter regions of target genes. These DNA sequences are known as Peroxisome

Proliferator Response Elements (PPREs).

Gene Transcription: The binding of the heterodimer and its associated coactivators to the

PPRE initiates the transcription of target genes involved in fatty acid uptake, transport, and

β-oxidation. This leads to an overall increase in fatty acid catabolism and a reduction in

cellular triglyceride levels.
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Fig. 2: Signaling pathway of 9-oxo-ODA as a PPARα agonist.
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Antifungal Mechanism of Action
The antifungal activity of 9-oxo-ODA is primarily attributed to its ability to disrupt the fungal cell

membrane. While the precise molecular interactions are still under investigation, the proposed

mechanism involves the following steps:

Membrane Intercalation: As a fatty acid derivative, 9-oxo-ODA can insert itself into the lipid

bilayer of the fungal cell membrane.

Disruption of Membrane Integrity: The intercalation of 9-oxo-ODA disrupts the normal

structure and fluidity of the cell membrane. This can lead to increased membrane

permeability.

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of

essential intracellular components, such as ions and small molecules, leading to a loss of

cellular homeostasis.

Induction of Oxidative Stress: The disruption of membrane function can lead to the

generation of reactive oxygen species (ROS), causing oxidative stress within the fungal cell.

Apoptosis: The culmination of membrane damage, loss of cellular contents, and oxidative

stress can trigger programmed cell death, or apoptosis, in the fungal cell.
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Fig. 3: Proposed antifungal mechanism of action of 9-oxo-ODA.

Conclusion
9-Oxo-10,12-octadecadienoic acid is a naturally occurring oxylipin with significant biological

activities. Its presence in common dietary sources like tomatoes and in fungi opens avenues for

its exploration as a lead compound in drug discovery and as a functional food ingredient. The

well-characterized PPARα agonism provides a clear mechanism for its potential in managing

metabolic disorders. Furthermore, its antifungal properties suggest a role in the development of

novel antimicrobial agents. Further research is warranted to fully elucidate its quantitative

distribution in a wider range of natural sources, to refine and standardize extraction and

analytical protocols, and to further detail the molecular intricacies of its signaling pathways and

mechanisms of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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